1-methyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
1-methyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Scientific Research Applications
Purine Derivatives and Their Ionization
Purine derivatives, classified based on their substituents, have been studied for their ionization and methylation reactions. These reactions are pivotal in understanding the chemical behavior and potential biological activities of purine compounds, including the specified chemical structure. Methylation of monoanions and dianions of purine derivatives highlights the significance of steric factors in these processes, which could influence the development of pharmaceuticals or research tools (Rahat, Bergmann, & Tamir, 1974).
Bromophenols and Nucleoside Bases
Research on bromophenols coupled with nucleoside base derivatives from the red alga Rhodomela confervoides has led to the discovery of compounds with unique structures. These findings contribute to the exploration of natural products and their synthetic analogs for potential therapeutic applications (Ma et al., 2007).
DPP-IV Inhibitors
The synthesis and study of dipeptidyl peptidase IV (DPP-IV) inhibitors based on 3-methyl-3,7-dihydro-purine-2,6-dione derivatives have shown moderate to good inhibitory activities. This research is crucial for developing new treatments for diseases like diabetes, showcasing the potential pharmaceutical applications of purine derivatives (Mo et al., 2015).
Neurodegenerative Disease Treatment
Studies on 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones as potential treatments for neurodegenerative diseases have identified compounds with potent inhibitory activities against adenosine receptors and monoamine oxidases. These dual-target compounds offer a promising approach for treating conditions such as Parkinson's and Alzheimer's diseases (Koch et al., 2013).
Properties
IUPAC Name |
1-methyl-3-[(2-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-9-6-7-10-17(16)15-28-21(29)19-20(25(2)23(28)30)24-22-26(13-8-14-27(19)22)18-11-4-3-5-12-18/h3-7,9-12H,8,13-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMGMLRPZKRCHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC=C5)N(C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.